9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole
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Overview
Description
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole, also known as harmine, is a natural beta-carboline alkaloid found in various plants such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used in traditional medicine for its psychoactive properties and has been studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole is complex and involves various pathways. Harmine has been shown to inhibit the activity of various enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. Harmine has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical And Physiological Effects
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has been found to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in various models of disease. Harmine has been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
Advantages And Limitations For Lab Experiments
Harmine has several advantages for lab experiments, including its availability, low cost, and high purity. Harmine can be easily synthesized or extracted from natural sources and is readily available for research purposes. However, 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole research, including the development of novel 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole derivatives with improved pharmacological properties. The use of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole in combination with other drugs or therapies for the treatment of various diseases is also an area of interest. The potential use of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole as a diagnostic tool for the detection of cancer or viral infections is also an area of research. Additionally, the exploration of the potential therapeutic applications of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole in other diseases, such as autoimmune diseases and metabolic disorders, is an area of interest.
Synthesis Methods
Harmine can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common chemical synthesis method involves the reaction of harmaline with methyl iodide in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole.
Scientific Research Applications
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. Harmine has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. Harmine has been found to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
properties
CAS RN |
16101-08-9 |
---|---|
Product Name |
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole |
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
9-methoxy-1,5-dimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-13-6-7-19-11(2)14(13)9-16-15-8-12(21-3)4-5-17(15)20-18(10)16/h4-9,19H,1-3H3 |
InChI Key |
ULYVKQSCHAJLQG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)C |
SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)C |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)C |
Other CAS RN |
16101-08-9 |
Origin of Product |
United States |
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